2-(Butane-1-sulfonyl)acetonitrile
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfonyl)acetonitrile typically involves the reaction of butane-1-sulfonyl chloride with acetonitrile in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Butane-1-sulfonyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and substituted nitriles, depending on the type of reaction and reagents used .
Scientific Research Applications
2-(Butane-1-sulfonyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butane-1-sulfonyl)acetonitrile involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonyl group can participate in electron transfer processes, influencing the reactivity of the compound. Molecular targets and pathways involved include enzyme active sites and metabolic pathways where the compound can act as a substrate or inhibitor .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Butane-1-sulfonyl)acetonitrile include:
Butane-1-sulfonyl chloride: A precursor used in its synthesis.
Acetonitrile: A common solvent and reagent in organic synthesis.
Sulfonyl acetonitriles: A class of compounds with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of a sulfonyl group and a nitrile group, which imparts distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
2-butylsulfonylacetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2S/c1-2-3-5-10(8,9)6-4-7/h2-3,5-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UREFDGWWCJDFRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20606568 |
Source
|
Record name | (Butane-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98548-92-6 |
Source
|
Record name | 2-(Butylsulfonyl)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98548-92-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (Butane-1-sulfonyl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20606568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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